N-(2-iodophenyl)methanesulfonamide
Overview
Description
N-(2-iodophenyl)methanesulfonamide: is a sulfonamide derivative of iodobenzene. It is known for its pharmacological and biological activities. The compound has a molecular formula of C₇H₈INO₂S and a molecular weight of 297.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-iodophenyl)methanesulfonamide typically involves the reaction of 2-iodoaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: N-(2-iodophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, altering the compound’s properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a catalyst.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, with changes in the oxidation state of the sulfur atom.
Scientific Research Applications
N-(2-iodophenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(2-iodophenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The iodine atom can participate in halogen bonding, influencing the compound’s biological activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- N-(2-bromophenyl)methanesulfonamide
- N-(2-chlorophenyl)methanesulfonamide
- N-(2-fluorophenyl)methanesulfonamide
Comparison: N-(2-iodophenyl)methanesulfonamide is unique due to the presence of the iodine atom, which can engage in specific interactions like halogen bonding. This property can enhance its biological activity compared to its bromine, chlorine, and fluorine analogs. The larger size and higher polarizability of iodine also contribute to its distinct chemical behavior .
Biological Activity
N-(2-iodophenyl)methanesulfonamide is a sulfonamide derivative characterized by its unique structural features, including the presence of an iodine atom and a methanesulfonamide group. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₈H₉INO₂S. Its structure includes:
- Iodine Atom : Enhances reactivity and potential interactions with biological targets.
- Methanesulfonamide Group : Contributes to solubility and interaction capabilities in various environments.
The presence of the iodine atom allows for unique interactions such as halogen bonding, which can significantly influence the compound's biological activity compared to its bromine or chlorine analogs.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanisms include:
- Hydrogen Bonding : The sulfonamide group can form hydrogen bonds with various biological molecules, affecting their function and modulating biochemical pathways.
- Halogen Bonding : The iodine atom can participate in halogen bonding, enhancing the compound's interactions with proteins and nucleic acids.
These interactions may lead to various pharmacological effects, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that sulfonamide derivatives can inhibit bacterial growth by targeting essential enzymes involved in folate synthesis. The unique structural features of this compound may enhance its efficacy compared to traditional sulfonamides .
Anticancer Potential
This compound has been explored for its anticancer properties. The compound's ability to modulate cell signaling pathways and induce apoptosis in cancer cells has been documented. Research suggests that the iodine substitution may enhance its interaction with molecular targets involved in cancer progression.
Comparative Studies
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
N-(2-bromophenyl)methanesulfonamide | Contains bromine instead of iodine | Moderate antimicrobial activity |
N-(2-chlorophenyl)methanesulfonamide | Contains chlorine; lower reactivity | Limited antimicrobial effects |
N-(2-fluorophenyl)methanesulfonamide | Contains fluorine; less polarizability | Minimal biological activity |
The presence of iodine in this compound enhances its reactivity and biological interactions compared to these analogs, potentially leading to improved therapeutic outcomes.
Case Studies
Recent studies have highlighted the medicinal properties of this compound derived from natural sources like makhana (fox nut). Researchers at Bihar Agricultural University identified this compound as a bioactive component in makhana, suggesting its therapeutic potential in enhancing health benefits beyond dietary value . This discovery reflects the growing interest in exploring natural products for pharmaceutical applications.
Properties
IUPAC Name |
N-(2-iodophenyl)methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO2S/c1-12(10,11)9-7-5-3-2-4-6(7)8/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYJASRWKZXTBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354720 | |
Record name | N-(2-iodophenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116547-92-3 | |
Record name | N-(2-iodophenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-iodophenyl)methanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of N-(2-iodophenyl)methanesulfonamide in the presented research?
A1: this compound serves as a crucial starting material in the one-step synthesis of 2-substituted 1-methylsulfonylindoles. [] This reaction, facilitated by a palladium catalyst, involves the interaction of this compound with terminal acetylenes. This method provides a direct route to access a range of 1-methylsulfonylindoles with diverse functionalities at the 2-position, including hydroxmethyl, 2-hydroxyethyl, diethoxymethyl, and 2-ethoxycarbonylethyl groups. []
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